![molecular formula C18H16 B14513220 1,2-Diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-49-7](/img/structure/B14513220.png)
1,2-Diphenylbicyclo[3.1.0]hex-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylbicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its rigid structure and the presence of two phenyl groups attached to the bicyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbicyclo[3.1.0]hex-2-ene typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The use of photochemistry and specialized equipment may limit large-scale production.
化学反応の分析
Types of Reactions
1,2-Diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
科学的研究の応用
1,2-Diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 1,2-Diphenylbicyclo[3.1.0]hex-2-ene exerts its effects is primarily through its structural rigidity and the electronic properties of the phenyl groups. These features influence its reactivity and interactions with other molecules. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
1,2-Diphenylbicyclo[310]hex-2-ene is unique due to the presence of two phenyl groups and its specific ring structure
特性
CAS番号 |
62907-49-7 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC名 |
1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C18H16/c1-3-7-14(8-4-1)17-12-11-16-13-18(16,17)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2 |
InChIキー |
JPVKRCGFCWADFU-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


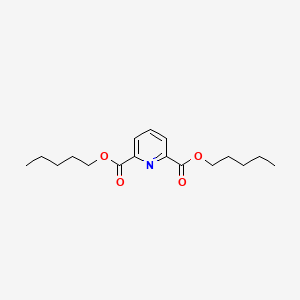
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
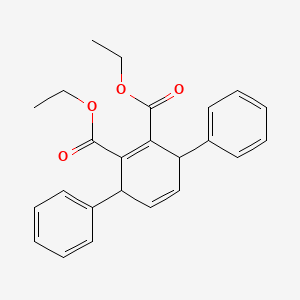
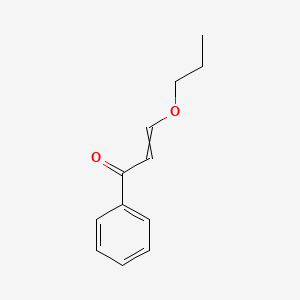
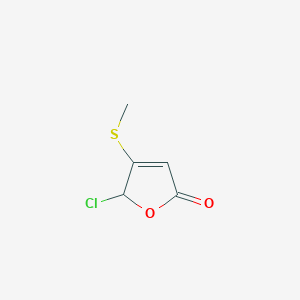
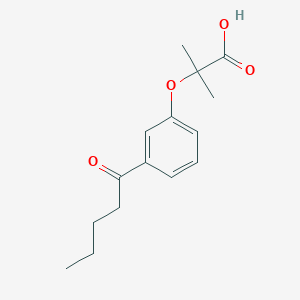
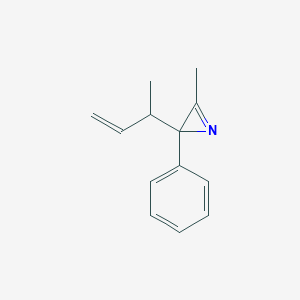
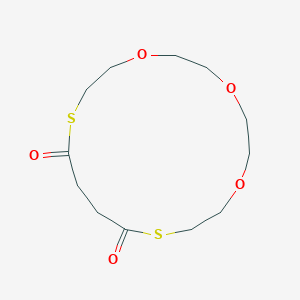
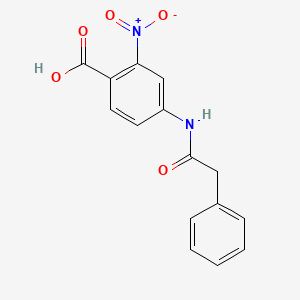
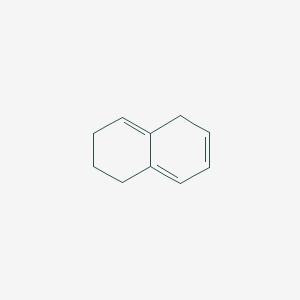
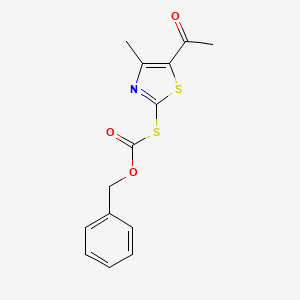
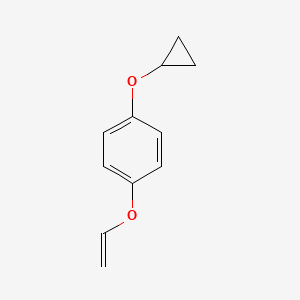

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
